molecular formula C14H15N3O5S2 B12444086 3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide

3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide

Cat. No.: B12444086
M. Wt: 369.4 g/mol
InChI Key: OVUIQBVQPYBDDH-UHFFFAOYSA-N
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Description

3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is a complex organic compound with the molecular formula C14H15N3O5S2. This compound is characterized by the presence of a thiazole ring, a nitrobenzenesulfonyl group, and a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE undergoes various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-3-NITROBENZENESULFONYL CHLORIDE: Similar in structure but lacks the thiazole and butanamide moieties.

    3-METHYL-4-NITROBENZYL CHLORIDE: Similar nitrobenzene structure but different functional groups.

    3-BENZYL-5-(HYDROXYMETHYL)-4-METHYL-1,3-THIAZOL-3-IUM CHLORIDE: Contains a thiazole ring but different substituents.

Uniqueness

3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is unique due to its combination of a thiazole ring, nitrobenzenesulfonyl group, and butanamide moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H15N3O5S2

Molecular Weight

369.4 g/mol

IUPAC Name

3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C14H15N3O5S2/c1-9(2)7-12(18)16-14-15-8-13(23-14)24(21,22)11-5-3-10(4-6-11)17(19)20/h3-6,8-9H,7H2,1-2H3,(H,15,16,18)

InChI Key

OVUIQBVQPYBDDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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